3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid

Medicinal Chemistry Drug Discovery Physicochemical Property Prediction

3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is a specialist non-proteinogenic amino acid building block. Its N-ethyl-N-(2-fluorophenyl) tertiary amine and ortho-fluorine create a unique steric/electronic profile that cannot be replicated by unsubstituted phenylalanine or β-alanine analogs. This enables precise SAR mapping, metabolically stable peptidomimetic incorporation, and structure-property corrosion inhibitor studies. Procure this ≥95% pure R&D compound to access distinct physicochemical properties (LogP ~2.13, TPSA 40.54 Ų) essential for advanced synthetic and medicinal chemistry programs.

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
CAS No. 944886-27-5
Cat. No. B3170574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
CAS944886-27-5
Molecular FormulaC11H14FNO2
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESCCN(CCC(=O)O)C1=CC=CC=C1F
InChIInChI=1S/C11H14FNO2/c1-2-13(8-7-11(14)15)10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3,(H,14,15)
InChIKeyZGBMOROUMDVYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid: A Tailored Amino Acid Building Block for Medicinal Chemistry and Specialty Synthesis [CAS 944886-27-5]


3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid (CAS 944886-27-5) is a synthetic, non-proteinogenic amino acid derivative characterized by a 2-fluorophenyl group and an N-ethyl substituent on a β-alanine backbone . With a molecular weight of 211.23 g/mol and the formula C11H14FNO2, this compound is primarily utilized as a specialized chemical building block in research and development . Its structure incorporates a carboxylic acid, a tertiary aromatic amine, and an ortho-fluorine atom, which collectively confer distinct physicochemical properties—such as a predicted LogP of ~2.13 and a topological polar surface area (TPSA) of 40.54 Ų—that influence its behavior in both synthetic and biological contexts . This compound is commercially available for research use only, with purity specifications typically ranging from 95% to 98%, and is not intended for therapeutic or diagnostic applications .

Why 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid Cannot Be Readily Substituted by Other Phenylalanine or Propanoic Acid Derivatives


The selection of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid over closely related analogs is driven by its unique combination of structural features that are not simultaneously present in simpler derivatives. Unlike standard phenylalanine analogs, the substitution pattern here is on the β-alanine backbone with an N-ethyl-N-(2-fluorophenyl) group, not an α-amino acid structure [1]. Compared to 3-(2-fluorophenyl)propanoic acid, which lacks the amino moiety, or 3-amino-3-(2-fluorophenyl)propanoic acid, which possesses a primary amine, this compound's tertiary amine is significantly less nucleophilic and has a different hydrogen-bonding capacity, directly impacting its reactivity in amide bond formations and its interaction with biological targets [1]. The strategic placement of the ortho-fluorine atom, combined with the ethyl group on the nitrogen, creates a distinct steric and electronic environment that is known to modulate target engagement and metabolic stability in ways that cannot be replicated by the unsubstituted phenyl or other regioisomers [2]. Generic substitution with an unoptimized phenylalanine or β-alanine derivative would therefore fail to recapitulate these precise molecular interactions and property profiles, potentially leading to different synthetic outcomes or altered biological activity in screening campaigns.

Quantitative Differentiation of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid from Key Analogs: A Data-Driven Guide


Distinct Physicochemical Profile: LogP and TPSA Compared to Closest Analogs

3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid exhibits a predicted LogP (partition coefficient) of 2.13 and a Topological Polar Surface Area (TPSA) of 40.54 Ų . These values are key differentiators from its closest analogs. For example, the primary amine-containing 3-amino-3-(2-fluorophenyl)propanoic acid (MW 183.18) is predicted to have a LogP of 0.34, reflecting its much lower lipophilicity . The simpler 3-(2-fluorophenyl)propanoic acid (MW 168.16), which lacks the amino group entirely, has a predicted LogP of 2.02 and a predicted pKa of 4.65, indicating a different acid-base profile compared to the target compound's N-substituted β-alanine structure . This comparison highlights how the target compound's N-ethyl and 2-fluoroanilino modifications create a unique lipophilic-hydrophilic balance distinct from other common building blocks.

Medicinal Chemistry Drug Discovery Physicochemical Property Prediction

Molecular Conformational Uniqueness: Rotatable Bonds and Steric Profile

The compound possesses 5 rotatable bonds, which confers a high degree of conformational flexibility compared to more constrained analogs . In contrast, 3-(2-fluorophenyl)propanoic acid has 3 rotatable bonds, while 3-amino-3-(2-fluorophenyl)propanoic acid has 3 rotatable bonds [1]. The presence of the ethyl group on the nitrogen and the propanoic acid side chain in the target compound allows for a greater number of possible low-energy conformations. This flexibility can be a significant advantage in medicinal chemistry, as it may enable the molecule to adopt a bioactive conformation that better fits into a specific binding pocket, a characteristic that more rigid analogs might lack.

Structure-Activity Relationship (SAR) Molecular Modeling Chemical Synthesis

High Reported Purity Specifications from Commercial Vendors

Commercially, 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is offered with a high degree of chemical purity. One vendor specifies a purity of 98% (Product No. 1644209) , while another offers it at 95% purity (Catalog 4082CX) . These purity levels are critical for ensuring reproducibility in synthetic workflows and minimizing side reactions. This is a differentiating factor from less readily available or less rigorously characterized in-house synthesized analogs, where purity and consistency can vary significantly between batches.

Chemical Procurement Analytical Chemistry Synthetic Chemistry

Class-Level Corrosion Inhibition Potential of N-Aryl Amino Propionic Acids

Patents disclose that N-aryl amino propionic acids, as a class, function as effective corrosion inhibitors for ferrous metals in contact with hydrocarbon fuels and crude oil [1]. The efficiency of these inhibitors is evaluated through gravimetric techniques, with the general mechanism involving the formation of a protective film on the metal surface. While specific quantitative data for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is not provided, its membership in this functional class (N-aryl amino propionic acid) suggests it could serve as a starting point for developing specialized corrosion inhibiting formulations, differentiating it from simple carboxylic acids which may not offer the same level of protection.

Industrial Chemistry Corrosion Science Petroleum Chemistry

Key Research and Industrial Applications for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid [CAS 944886-27-5]


Medicinal Chemistry: Development of Fluorinated Peptidomimetics and Bioisosteres

This compound is optimally applied as a β-alanine surrogate in the synthesis of peptidomimetics. Its N-ethyl-N-(2-fluorophenyl) group serves as a non-natural side chain, while its predicted LogP of 2.13 makes it a promising fragment for enhancing the lipophilicity and membrane permeability of peptide-based drug candidates. It can be directly incorporated into peptide chains via standard amide coupling reactions, offering a way to introduce a metabolically stable, fluorinated aromatic group that is distinct from natural phenylalanine. This application is directly supported by its unique physicochemical profile and commercial availability as a building block.

Structure-Activity Relationship (SAR) Studies for GPCR and Kinase Inhibitors

The compound's unique combination of an ortho-fluorine atom and a tertiary amine makes it a valuable tool for SAR investigations. The ortho-fluorine can modulate the electron density of the phenyl ring, influence molecular conformation, and participate in specific C-F···H-X or π-stacking interactions . Its 5 rotatable bonds [1] offer the conformational flexibility needed to probe different binding modes within a target's active site. This differentiates it from more rigid, unsubstituted phenylalanine analogs and allows medicinal chemists to map out the steric and electronic requirements of a biological target.

Specialty Chemical Synthesis: Precursor for Advanced Materials and Ligands

The tertiary amine in 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is less nucleophilic than a primary amine, allowing for chemoselective reactions in complex syntheses. This property, combined with the reactive carboxylic acid, makes it a versatile precursor for building more elaborate molecular architectures, such as advanced ligands for metal catalysis or functional monomers for polymer synthesis. Its high reported purity (95-98%) is essential for ensuring high yields and reproducibility in these demanding synthetic applications, reducing the burden of purification and byproduct formation.

Industrial Research: Exploring Novel Corrosion Inhibitor Formulations

Based on patent literature classifying N-aryl amino propionic acids as effective corrosion inhibitors for ferrous metals in hydrocarbon environments [2], this compound can be procured for industrial R&D purposes. It serves as a specific, well-defined candidate for developing or benchmarking new inhibitor formulations for pipelines and storage tanks in the oil and gas industry. Its use in this scenario is as a model N-aryl amino propionic acid to study structure-property relationships in corrosion inhibition, an application distinct from simple carboxylic acids which may have inferior or different inhibition mechanisms.

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